Boc-D-asp(otbu)-OH

Description

The exact mass of the compound Boc-D-asp(otbu)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-D-asp(otbu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-asp(otbu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

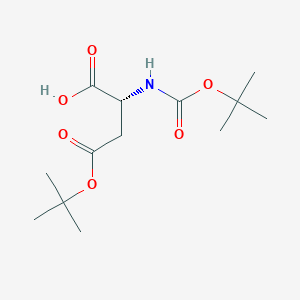

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJDCONJXLIIPW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144145 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155542-33-9 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155542-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly abbreviated as Boc-D-Asp(OtBu)-OH, is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. Its unique dual-protection strategy, employing the Boc group for the α-amine and a tert-butyl ester for the side-chain carboxyl group, offers chemists precise control during the stepwise assembly of peptide chains. This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and logical workflows to navigate its application in research and development.

Core Chemical and Physical Properties

Boc-D-Asp(OtBu)-OH is a white to off-white crystalline powder.[1] Its structure features two acid-labile protecting groups, which is fundamental to its utility in Boc-based solid-phase peptide synthesis (SPPS).[2] The tert-butoxycarbonyl (Boc) group on the α-amine is readily removed with mild acids like trifluoroacetic acid (TFA), while the tert-butyl (OtBu) ester protecting the β-carboxyl group requires stronger acidic conditions for cleavage, typically during the final cleavage of the peptide from the resin.[3] This orthogonality is a cornerstone of its application.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-D-Asp(OtBu)-OH, compiled from various suppliers and databases. Note that some values may be for the L-enantiomer, Boc-L-Asp(OtBu)-OH, but are included for comparative purposes as the physical properties are generally identical.

| Property | Value | References |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(tert-butoxy)-4-oxobutanoic acid | [4] |

| Synonyms | Boc-D-aspartic acid 4-tert-butyl ester, N-Boc-D-Aspartic acid β-t-butyl ester | [5][6] |

| CAS Number | 155542-33-9 | [6] |

| Molecular Formula | C13H23NO6 | [1][6] |

| Molecular Weight | 289.32 g/mol | [2][6] |

| Appearance | White to off-white powder | [1][7] |

| Melting Point | 64-67 °C | [1][2] |

| Optical Rotation [α]20/D | -2.0±0.4°, c = 1% in methanol (for L-isomer: +2.0±0.4°) | [2] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][8][9] Slightly soluble in water.[9] | |

| Storage Temperature | 2-8°C, desiccated | [1][2][8] |

Experimental Protocols

The primary application of Boc-D-Asp(OtBu)-OH is in solid-phase peptide synthesis (SPPS). Below are generalized protocols for its incorporation into a peptide chain and the subsequent deprotection steps.

Protocol 1: Coupling of Boc-D-Asp(OtBu)-OH in SPPS

This protocol outlines the standard procedure for attaching a Boc-D-Asp(OtBu)-OH residue to a growing peptide chain on a solid support (resin).

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection (if applicable): If the N-terminus is protected (e.g., with a Boc group from the previous cycle), it is deprotected using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This is followed by neutralization with a base such as diisopropylethylamine (DIEA) in DCM.

-

Activation: In a separate vessel, Boc-D-Asp(OtBu)-OH (typically 2-4 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF or DCM and adding a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt). A base like DIEA is often added to facilitate the reaction.

-

Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Final Cleavage and OtBu Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.

-

Resin Preparation: The dried peptide-resin is placed in a reaction vessel.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common cocktail for peptides with stable residues is Reagent K, which consists of TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5). The specific composition can be adjusted based on the peptide sequence.

-

Cleavage Reaction: The cleavage cocktail is added to the resin. The reaction is typically stirred for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and OtBu protecting groups.

-

Peptide Precipitation: The reaction mixture is filtered to remove the resin. The filtrate, containing the peptide, is added to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Chemical Considerations and Workflows

Aspartimide Formation

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a five-membered succinimide ring, known as an aspartimide.[10][11] This can occur under both acidic and basic conditions but is particularly prevalent during the basic piperidine treatment used for Fmoc-group removal in Fmoc-based SPPS.[10] While less of a concern during the acidic deprotection steps of Boc-SPPS, it can still occur, especially in sequences prone to this rearrangement (e.g., Asp-Gly, Asp-Ser).[3][12] Aspartimide formation is problematic as it can lead to racemization and the formation of β-aspartyl peptide impurities.[10]

The use of the bulky tert-butyl ester on the side chain of Boc-D-Asp(OtBu)-OH helps to sterically hinder this side reaction compared to less bulky protecting groups.[13]

Logical Workflows

The following diagrams illustrate the logical workflows for the use of Boc-D-Asp(OtBu)-OH in peptide synthesis, highlighting the key decision points and processes.

References

- 1. Boc-Asp(OtBu)-OH|lookchem [lookchem.com]

- 2. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. parchem.com [parchem.com]

- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 10. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-D-Asp(OtBu)-OH: Molecular Weight and Formula

This technical guide provides a detailed overview of the chemical properties of N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester, commonly known as Boc-D-Asp(OtBu)-OH. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental molecular characteristics of this compound, which is a crucial building block in solid-phase peptide synthesis.

Chemical Identity and Properties

Boc-D-Asp(OtBu)-OH is a protected form of the amino acid D-aspartic acid. The use of two distinct protecting groups, the Boc (tert-butoxycarbonyl) group on the alpha-amine and the tert-butyl (OtBu) ester on the side-chain carboxyl group, allows for its controlled incorporation into peptide chains. These protecting groups prevent unwanted side reactions during the synthesis process.

The table below summarizes the key molecular identifiers and properties of Boc-D-Asp(OtBu)-OH.

| Identifier | Value | References |

| Molecular Formula | C13H23NO6 | [1][2][3][4][5] |

| Molecular Weight | 289.32 g/mol | [1][2][6][7] |

| Alternate Names | Boc-D-Asp(OtBu)-OH, Boc-D-aspartic acid β-tert-butyl ester | [1][8][9] |

| CAS Number | 155542-33-9 | [1][9] |

Structural Elucidation

The chemical structure of Boc-D-Asp(OtBu)-OH is central to its function in peptide synthesis. The protecting groups are strategically placed to mask the reactive sites of the D-aspartic acid molecule. The following diagram illustrates the logical relationship between the core amino acid and its protective moieties.

Experimental Protocols

The primary application of Boc-D-Asp(OtBu)-OH is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its use.

Methodology for a Typical Coupling Step:

-

Resin Preparation: The solid support resin with the nascent peptide chain is swelled in a suitable solvent like dimethylformamide (DMF). The N-terminal protecting group (e.g., Fmoc) of the last coupled amino acid is removed.

-

Activation: In a separate vessel, Boc-D-Asp(OtBu)-OH is dissolved in DMF. A coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to activate the carboxylic acid group of the Boc-D-Asp(OtBu)-OH.

-

Coupling: The activated Boc-D-Asp(OtBu)-OH solution is added to the resin. The mixture is agitated for a specified period (typically 1-2 hours) to allow the coupling reaction to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF to remove unreacted reagents and byproducts. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

-

Deprotection: The N-terminal Boc group of the newly added aspartic acid residue is removed using an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle.

The use of the tert-butyl ester on the side chain prevents it from reacting during the activation and coupling of the alpha-carboxyl group. This side-chain protecting group is stable under the conditions used for Boc removal but can be cleaved at the end of the synthesis, typically with a stronger acid cocktail.

References

- 1. peptide.com [peptide.com]

- 2. lookchem.com [lookchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. N-Boc-D-aspartic acid 1-tert-butyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cenmed.com [cenmed.com]

An In-depth Technical Guide to Boc-D-Asp(OtBu)-OH

This technical guide provides comprehensive information on N-α-tert-butoxycarbonyl-D-aspartic acid β-tert-butyl ester, commonly abbreviated as Boc-D-Asp(OtBu)-OH. It is a crucial building block for researchers, scientists, and professionals involved in peptide synthesis and drug development. This document outlines its chemical and physical properties, CAS number identification, and detailed experimental protocols for its application.

Compound Identification and Properties

Boc-D-Asp(OtBu)-OH is a derivative of the D-isomer of aspartic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This dual protection strategy is fundamental in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).

There appear to be multiple CAS Numbers associated with this compound and its closely related isomers and salts. The primary CAS Number for Boc-D-Asp(OtBu)-OH is 155542-33-9 [1]. Another number, 77004-75-2 , is also used to identify this compound[2]. It is important to distinguish it from its L-isomer, Boc-L-Asp(OtBu)-OH, which has the CAS number 1676-90-0[3][4].

The following table summarizes the key quantitative data for Boc-D-Asp(OtBu)-OH and its common L-isomer counterpart for comparative purposes.

| Property | Boc-D-Asp(OtBu)-OH | Boc-L-Asp(OtBu)-OH |

| CAS Number | 155542-33-9[1], 77004-75-2[2] | 1676-90-0[3][4] |

| Molecular Formula | C₁₃H₂₃NO₆[1][2] | C₁₃H₂₃NO₆[4] |

| Molecular Weight | 289.32 g/mol [1] | 289.32 g/mol [4] |

| Appearance | White to beige powder or crystals | Powder |

| Melting Point | Not specified in results | 64-67 °C[4] |

| Optical Activity | Not specified in results | [α]20/D +2.0±0.4°, c = 1% in methanol |

| Solubility | Soluble in methanol and dimethyl sulfoxide[4] | Soluble in methanol and dimethyl sulfoxide[4] |

| Storage Temperature | 2-8°C | 2-8°C[4] |

Experimental Protocols and Applications

Boc-D-Asp(OtBu)-OH is primarily utilized as a monomeric building block in the synthesis of peptides. Its protected functional groups prevent unwanted side reactions during the peptide chain elongation process.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating a Boc-D-Asp(OtBu)-OH residue into a growing peptide chain on a solid support (resin).

1. Resin Preparation and Deprotection:

-

Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM).

-

Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step exposes a free amino group for the next coupling reaction.

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (e.g., 5% DIPEA in DCM).

-

Wash the resin again with DCM to remove excess base and salts.

2. Coupling of Boc-D-Asp(OtBu)-OH:

-

Dissolve Boc-D-Asp(OtBu)-OH and a coupling agent (e.g., HBTU, HATU, or DCC) in a solvent like N,N-Dimethylformamide (DMF) or DCM.

-

Add an activating base, such as DIPEA, to the solution to facilitate the formation of the activated amino acid ester.

-

Add the activated amino acid solution to the prepared resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates that all free amino groups have reacted.

-

Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

3. Peptide Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the OtBu from the aspartic acid residue) must be removed.

-

This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF). Scavengers like anisole are added to the HF to prevent side reactions with sensitive residues.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Boc-SPPS using Boc-D-Asp(OtBu)-OH

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for the incorporation of a Boc-D-Asp(OtBu)-OH unit.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a critical building block in peptide synthesis and pharmaceutical development. The strategic protection of the amino and side-chain carboxyl groups allows for its precise incorporation into peptide sequences, minimizing undesirable side reactions. This document outlines a robust synthesis pathway and detailed purification protocols to obtain high-purity Boc-D-Asp(OtBu)-OH suitable for demanding applications.

Synthesis of Boc-D-Asp(OtBu)-OH: A Two-Step Approach

The synthesis of Boc-D-Asp(OtBu)-OH is typically achieved through a two-step process:

-

Selective Esterification of the β-Carboxyl Group: The side-chain carboxyl group of D-aspartic acid is selectively protected as a tert-butyl ester.

-

N-α-Boc Protection: The α-amino group is subsequently protected with a tert-butoxycarbonyl (Boc) group.

This sequence ensures the correct positioning of the protecting groups, yielding the desired product.

Experimental Protocol: Synthesis

Step 1: Synthesis of D-Aspartic Acid α-tert-Butyl Ester (H-D-Asp(OtBu)-OH)

This step involves the selective esterification of the β-carboxyl group of D-aspartic acid. One common method involves the formation of an anhydride followed by reaction with tert-butanol.

-

Materials:

-

D-Aspartic Acid

-

Acetic Anhydride

-

Pyridine

-

tert-Butanol

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

-

-

Procedure:

-

Suspend D-aspartic acid in a mixture of acetic anhydride and pyridine at 0°C.

-

Stir the reaction mixture at room temperature until the formation of the cyclic anhydride is complete (monitoring by TLC).

-

Remove the volatiles under reduced pressure.

-

Dissolve the resulting anhydride in tert-butanol.

-

Heat the solution to reflux to facilitate the ring-opening and formation of the β-tert-butyl ester.

-

After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude H-D-Asp(OtBu)-OH, which can be used in the next step without further purification.

-

Step 2: Synthesis of Boc-D-Asp(OtBu)-OH

The α-amino group of H-D-Asp(OtBu)-OH is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

H-D-Asp(OtBu)-OH (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl Acetate

-

Citric Acid solution (10%)

-

Brine

-

Sodium Sulfate (Na₂SO₄) (anhydrous)

-

-

Procedure:

-

Dissolve H-D-Asp(OtBu)-OH in a 1:1 mixture of dioxane and water.

-

Add triethylamine or an aqueous solution of sodium hydroxide to adjust the pH to approximately 9-10.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH with the addition of base.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC).

-

Acidify the reaction mixture to pH 2-3 with a cold 10% citric acid solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude Boc-D-Asp(OtBu)-OH, which typically presents as a colorless oil or a white solid.

-

Purification of Boc-D-Asp(OtBu)-OH

Crude Boc-D-Asp(OtBu)-OH often contains residual reagents and byproducts, necessitating a thorough purification step to achieve the high purity required for peptide synthesis. A highly effective method for purifying Boc-protected amino acids that are oils or difficult to crystallize directly is through the formation of a dicyclohexylamine (DCHA) salt.[1] This salt is typically a stable, crystalline solid that can be easily recrystallized.[1]

Experimental Protocol: Purification via DCHA Salt Formation

Step 1: Formation and Recrystallization of Boc-D-Asp(OtBu)-OH·DCHA Salt

-

Materials:

-

Crude Boc-D-Asp(OtBu)-OH

-

Dicyclohexylamine (DCHA)

-

Diethyl Ether or Ethyl Acetate

-

Hexane

-

-

Procedure:

-

Dissolve the crude Boc-D-Asp(OtBu)-OH in diethyl ether or ethyl acetate.

-

Slowly add one equivalent of dicyclohexylamine with stirring.

-

Continue stirring at room temperature. A white precipitate of the DCHA salt should form. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

-

Collect the crystalline solid by vacuum filtration and wash with cold diethyl ether or a mixture of ethyl acetate and hexane.

-

For further purification, the DCHA salt can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the salt in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Step 2: Conversion of the DCHA Salt back to the Free Acid

-

Materials:

-

Purified Boc-D-Asp(OtBu)-OH·DCHA salt

-

Ethyl Acetate

-

Citric Acid solution (10%) or Phosphoric Acid solution (10%)[1]

-

Water

-

Brine

-

Sodium Sulfate (Na₂SO₄) (anhydrous)

-

-

Procedure:

-

Suspend the purified DCHA salt in ethyl acetate and transfer to a separatory funnel.

-

Add a 10% aqueous solution of citric acid or phosphoric acid and shake the funnel.[1]

-

Separate the organic layer and wash it with water and then brine to remove any remaining acid and dicyclohexylammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified Boc-D-Asp(OtBu)-OH as a white solid or colorless oil.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Boc-D-Asp(OtBu)-OH.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₆ | [2] |

| Molecular Weight | 289.33 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 64-67 °C | [2] |

| Optical Rotation ([α]²⁰/D) | +2.0 ± 0.4°, c = 1% in methanol | [2] |

| Purification Step | Typical Yield | Purity (by TLC/HPLC) |

| Crude Product after Synthesis | 70-85% | 85-95% |

| After DCHA Salt Recrystallization | 80-90% (recovery from salt) | >98% |

| Final Product (Free Acid) | >95% (from DCHA salt) | ≥99.0% |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of crude Boc-D-Asp(OtBu)-OH.

Purification Workflow

Caption: Purification workflow via DCHA salt formation and recrystallization.

Logical Relationship of Protecting Groups

Caption: Protective group strategy for Boc-D-Asp(OtBu)-OH in peptide synthesis.

References

Solubility of Boc-D-Asp(OtBu)-OH in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-D-aspartic acid γ-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in two common organic solvents used in peptide synthesis and drug development: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility, factors influencing it, and a detailed experimental protocol for its quantitative determination.

Qualitative Solubility and Physicochemical Properties

-

N,N-Dimethylformamide (DMF): Boc-D-Asp(OtBu)-OH is generally considered to be soluble in DMF. DMF is a polar aprotic solvent capable of solvating a wide range of organic molecules, including protected amino acids. For a structurally similar compound, Boc-Tyr(tBu)-OH, it has been described as "clearly soluble" at a concentration of approximately 0.5 M[1].

-

Dichloromethane (DCM): Boc-D-Asp(OtBu)-OH is also expected to be soluble in DCM. DCM is a moderately polar solvent that is effective at dissolving many organic compounds. Protected amino acids are generally soluble in DCM, although its solvating power for more polar compounds may be less than that of DMF.

Table 1: Summary of Qualitative Solubility and Physicochemical Properties of Boc-D-Asp(OtBu)-OH

| Property | Value/Description |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-tert-butoxy-4-oxobutanoic acid |

| Molecular Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 100-104 °C |

| Solubility in DMF | Generally described as soluble. Quantitative determination is recommended for specific applications. |

| Solubility in DCM | Generally described as soluble. Quantitative determination is recommended for specific applications. |

Factors Influencing Solubility

Several factors can influence the solubility of Boc-D-Asp(OtBu)-OH in DMF and DCM:

-

Purity of the Solute: Impurities in the Boc-D-Asp(OtBu)-OH powder can significantly impact its solubility.

-

Purity of the Solvent: The presence of water or other impurities in DMF and DCM can alter their solvation properties.

-

Temperature: Solubility of solids in organic solvents generally increases with temperature. Gentle warming can be employed to enhance dissolution, but care must be taken to avoid degradation of the compound.

-

Particle Size: Smaller particle sizes of the solid will increase the surface area available for solvation, leading to a faster dissolution rate.

-

Agitation: Stirring or sonication can help to break up aggregates and accelerate the dissolution process.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of Boc-D-Asp(OtBu)-OH.

3.1. Materials

-

Boc-D-Asp(OtBu)-OH (high purity)

-

N,N-Dimethylformamide (anhydrous, high purity)

-

Dichloromethane (anhydrous, high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled water bath or heating block

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pipettes and syringes

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Boc-D-Asp(OtBu)-OH into a vial.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent (DMF or DCM) to the vial.

-

Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation. A constant temperature is crucial.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved particles.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely. For DCM, this can be done in a fume hood at room temperature or with a gentle stream of nitrogen. For DMF, a vacuum oven at a moderate temperature (e.g., 50-60 °C) is recommended due to its higher boiling point.

-

-

Determination of Solute Mass:

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved Boc-D-Asp(OtBu)-OH is the final weight of the vial minus the initial tare weight of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solution withdrawn (L))

-

3.3. Considerations and Troubleshooting

-

Equilibration Time: It is essential to ensure that the solution has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24h, 48h) until the solubility value remains constant.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Solvent Evaporation: Ensure complete removal of the solvent before the final weighing, as residual solvent will lead to an overestimation of solubility.

-

Handling of Solvents: Both DMF and DCM are hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Boc-D-Asp(OtBu)-OH.

Caption: Experimental workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of Boc-D-Asp(OtBu)-OH in DMF and DCM and a practical framework for its quantitative determination. For critical applications, it is strongly recommended that researchers perform their own solubility tests under the specific conditions of their experiments.

References

An In-depth Technical Guide to the Stability and Storage of Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly referred to as Boc-D-Asp(OtBu)-OH, is a pivotal building block in modern peptide synthesis and drug discovery. Its dual-protected structure, featuring the acid-labile Boc group on the α-amino group and an acid-labile tert-butyl ester on the β-carboxyl group, offers strategic advantages in the assembly of complex peptide sequences. The stability of this reagent is paramount to ensure the integrity of the final peptide product, making a thorough understanding of its handling and storage conditions essential for researchers and drug development professionals. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of Boc-D-Asp(OtBu)-OH.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-D-Asp(OtBu)-OH is presented in Table 1.

Table 1: Chemical and Physical Properties of Boc-D-Asp(OtBu)-OH

| Property | Value |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester |

| Synonyms | Boc-D-aspartic acid 4-tert-butyl ester |

| CAS Number | 77004-75-2 |

| Molecular Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 103-105 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Purity | Typically ≥98% (HPLC) |

Stability Profile

The stability of Boc-D-Asp(OtBu)-OH is primarily dictated by the lability of its two protecting groups: the N-terminal Boc group and the C-terminal tert-butyl ester. Both groups are susceptible to cleavage under acidic conditions.

pH Stability

Boc-D-Asp(OtBu)-OH is generally stable under neutral and basic conditions. The tert-butoxycarbonyl (Boc) protecting group is known to be resistant to a wide range of nucleophiles and basic conditions.[1] Similarly, tert-butyl esters are significantly more stable to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance around the carbonyl group.[2]

However, the compound is highly sensitive to acidic conditions. Both the Boc group and the tert-butyl ester are readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[3][4] The acid-catalyzed cleavage of the Boc group proceeds through the formation of a stable tert-butyl cation.[5] A similar mechanism is involved in the hydrolysis of the tert-butyl ester.[6] Even moderately acidic conditions (pH < 4) can lead to gradual degradation over time.

Thermal Stability

Photostability

Specific photostability studies on Boc-D-Asp(OtBu)-OH are not extensively documented. However, the molecule does not contain significant chromophores that would suggest high susceptibility to degradation by visible light. Nevertheless, as a general precaution for all sensitive chemical reagents, it is advisable to store the compound protected from light.

Table 2: Summary of Boc-D-Asp(OtBu)-OH Stability

| Condition | Stability | Notes |

| Neutral pH (6-8) | Stable | |

| Basic pH (>8) | Stable | Resistant to base-catalyzed hydrolysis.[1][2] |

| Acidic pH (<4) | Labile | Both Boc and OtBu groups are cleaved.[3][4][5][6] |

| Elevated Temperature | Potentially Unstable | Avoid prolonged exposure to temperatures above ambient. |

| Light Exposure | Generally Stable | Protection from light is recommended as a general precaution. |

Degradation Pathways

The primary degradation pathway for Boc-D-Asp(OtBu)-OH involves the acid-catalyzed removal of the Boc and/or OtBu protecting groups. Under strongly acidic conditions, both groups are likely to be cleaved.

A secondary degradation pathway, particularly relevant if the protecting groups are removed, involves the aspartic acid residue itself. Aspartyl residues in peptides are known to be susceptible to degradation, primarily through the formation of a succinimide intermediate.[8][9] This can lead to a mixture of α- and β-aspartyl linkages, as well as racemization. While this is more commonly observed in peptides, it is a potential degradation route for the unprotected D-aspartic acid derivative.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The OtBu Protecting Group for Aspartic Acid: A Technical Guide to its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the trifunctional amino acid, aspartic acid (Asp), the choice of a side-chain protecting group is critical to prevent side reactions and ensure the synthesis of high-purity peptides. The tert-butyl (OtBu) ester has long been a standard and widely used protecting group for the β-carboxyl group of aspartic acid in Fmoc-based SPPS.[1][2] This technical guide provides an in-depth analysis of the role of the OtBu protecting group, its advantages, limitations, and the experimental protocols for its use.

The Core Function of the OtBu Protecting Group

In Fmoc SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3] Reactive side chains of amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but are readily cleaved under acidic conditions at the final step of peptide synthesis.[3]

The OtBu group serves as an acid-labile protecting group for the side-chain carboxyl function of aspartic acid.[4][5] Its primary roles are:

-

Preventing unwanted side reactions: The OtBu group effectively blocks the nucleophilicity of the side-chain carboxylate, preventing it from participating in undesired reactions during peptide bond formation.[2]

-

Ensuring orthogonality: The OtBu group is stable to the basic conditions of Fmoc deprotection but is efficiently removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3][5] This orthogonality is a cornerstone of the Fmoc SPPS strategy.

Physicochemical Properties of Fmoc-Asp(OtBu)-OH

The successful incorporation of Fmoc-Asp(OtBu)-OH into a peptide sequence relies on its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₅NO₆ | [6] |

| Molecular Weight | 411.45 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 148-150 °C (with decomposition) | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

| Optical Rotation [α]²⁰/D | -24 ± 2° (c = 1% in DMF) | [9] |

The Challenge of Aspartimide Formation

Despite its widespread use, the OtBu protecting group is associated with a significant side reaction known as aspartimide formation.[10][11] This intramolecular cyclization occurs when the peptide backbone nitrogen atom of the C-terminal adjacent amino acid attacks the side-chain ester of the aspartic acid residue.[10][12] This reaction is particularly favored under the basic conditions used for Fmoc deprotection.[5]

The formation of the aspartimide intermediate can lead to several undesirable byproducts:

-

α- and β-peptides: The five-membered succinimide ring of the aspartimide can be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[12] These isomers often have very similar chromatographic properties, making purification challenging.

-

Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic due to the low steric hindrance of the adjacent residue.[5][12]

Mechanism of Aspartimide Formation.

Quantitative Comparison of Aspartic Acid Protecting Groups

To mitigate aspartimide formation, several alternative protecting groups with increased steric bulk have been developed. The following table summarizes the quantitative performance of various protecting groups in the synthesis of a model peptide prone to this side reaction.

| Protecting Group | Aspartimide-Related Impurities (%) | Target Peptide Purity (%) | Reference(s) |

| OtBu (tert-butyl) | 20-50% (sequence dependent) | 50-80% | [2][10] |

| OMpe (3-methylpent-3-yl) | 5-15% | 85-95% | [13] |

| OEpe (3-ethylpent-3-yl) | <5% | >95% | [2] |

| OPhp (4-n-propylhept-4-yl) | <2% | >98% | [2] |

| OBno (5-n-butylnon-5-yl) | <1% | >99% | [2] |

| CSY (Cyanosulfurylide) | ~0% | >99% | [2][10] |

| Backbone Protection (Dmb) | ~0% | >99% | [10][11] |

Data represents typical values for aspartimide-prone sequences and may vary depending on the specific peptide and synthesis conditions.

Experimental Protocols

Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Asp(OtBu)-OH

This protocol outlines a typical manual cycle for solid-phase peptide synthesis on a 0.1 mmol scale.

Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.95 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage of the OtBu Group and Peptide from the Resin

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Cleavage Cocktail (Reagent K for peptides with sensitive residues like Cys, Met, Trp):

-

TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v)[4]

Standard Cleavage Cocktail (for peptides without sensitive residues):

-

TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[4]

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum for at least 1 hour.[4]

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Strategies to Mitigate Aspartimide Formation with OtBu

While alternative protecting groups are effective, there are strategies to minimize aspartimide formation when using the more economical Fmoc-Asp(OtBu)-OH:

-

Modified Deprotection Conditions: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[13]

-

Use of Weaker Bases: Employing a weaker base for Fmoc deprotection, such as piperazine, can reduce the incidence of this side reaction.[13]

-

Dipeptide Building Blocks: For particularly problematic Asp-Gly sequences, using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide is protected, can completely prevent aspartimide formation.[10][11]

Protecting Group Selection Workflow.

Conclusion

The OtBu protecting group for aspartic acid remains a valuable and widely used tool in Fmoc-based solid-phase peptide synthesis due to its cost-effectiveness and compatibility with standard protocols. However, researchers and drug development professionals must be acutely aware of its propensity to induce aspartimide formation, particularly in sensitive sequences. By understanding the mechanism of this side reaction and employing appropriate mitigation strategies, such as the use of sterically hindered alternative protecting groups or modified reaction conditions, the synthesis of high-purity aspartic acid-containing peptides can be successfully achieved. The choice of protecting group should be a careful consideration based on the specific peptide sequence and the desired purity of the final product.

References

- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]

- 8. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 9. Fmoc-Asp(OtBu)-OH CAS#: 71989-14-5 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. biotage.com [biotage.com]

Navigating the Safety Profile of Boc-D-asp(otbu)-OH: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) for N-Boc-D-aspartic acid 4-tert-butyl ester (Boc-D-asp(otbu)-OH), a key building block in peptide synthesis.

This guide summarizes the available safety and property data for Boc-D-asp(otbu)-OH (CAS No. 77004-75-2), drawing from publicly available safety data sheets. It is important to note that while a Safety Data Sheet from Fisher Scientific for the D-enantiomer indicates it is not classified as hazardous under the OSHA 2012 Hazard Communication Standard, quantitative toxicological and ecological data are largely unavailable.[1] For comparative purposes, information on the corresponding L-enantiomer (CAS No. 1676-90-0) is also included where available, with the explicit caution that the safety profiles of enantiomers can differ.

Physicochemical and Hazard Information

The following tables provide a consolidated view of the known physical and chemical properties, as well as the hazard classifications for both the D and L enantiomers of Boc-Asp(OtBu)-OH.

Table 1: Physicochemical Properties

| Property | Boc-D-asp(otbu)-OH | Boc-L-asp(otbu)-OH |

| CAS Number | 77004-75-2[1][2][3] | 1676-90-0[4] |

| Molecular Formula | C13H23NO6[2][5] | C13H23NO6[4][6] |

| Molecular Weight | 289.32 g/mol [5] | 289.32 g/mol [4] |

| Appearance | White powder[2] | White to off-white powder[6] |

| Melting Point | Not available | 64-67 °C[4][6] |

| Boiling Point | No information available[1] | 432.6 °C[6] |

| Solubility | Insoluble in water[7] | No data available |

| Storage Temperature | Store in freezer[1] | 2-8°C[4] |

Table 2: Hazard Identification and Classification (GHS)

| Hazard Information | Boc-D-asp(otbu)-OH (CAS 77004-75-2) | Boc-L-asp(otbu)-OH (CAS 1676-90-0) |

| GHS Classification | Not a hazardous substance or mixture[1] | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system |

| Signal Word | None required[1] | Warning |

| Hazard Statements | None required[1] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |

| Pictograms | No symbol required[1] | Exclamation Mark |

Toxicological and Ecological Data

A significant gap exists in the publicly available data regarding the toxicological and ecological impact of Boc-D-asp(otbu)-OH. The safety data sheet for the D-enantiomer does not provide quantitative data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity, frequently stating "no data available".[1] Similarly, information on persistence, degradability, bioaccumulative potential, and mobility in soil is not provided.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in the SDS are not publicly available. Safety data sheets typically provide a summary of results rather than the full methodology of the underlying studies.

Safety and Handling Workflows

While Boc-D-asp(otbu)-OH is not classified as hazardous, adherence to good laboratory practice is essential. The following diagrams, generated using the DOT language, illustrate the recommended logical workflows for first aid and spill management based on the available SDS information.

Caption: First aid procedures for Boc-D-asp(otbu)-OH exposure.

Caption: Logical workflow for managing a spill of Boc-D-asp(otbu)-OH.

Conclusion

Based on the available Safety Data Sheet, Boc-D-asp(otbu)-OH (CAS No. 77004-75-2) is not classified as a hazardous material.[1] However, the absence of comprehensive toxicological and ecological data underscores the importance of handling this compound with care, adhering to standard laboratory safety protocols, and using appropriate personal protective equipment. Researchers and drug development professionals should always consult the most current SDS from their supplier before handling any chemical and operate under the assumption that the properties of a substance have not been fully investigated. The information provided for the L-enantiomer, which indicates potential for skin, eye, and respiratory irritation, should be considered as a precautionary measure, although it does not directly apply to the D-enantiomer.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 77004-75-2 Boc-D-Asp-OtBu | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 4. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]

- 5. H66716.06 [thermofisher.cn]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.com [fishersci.com]

Navigating the Proteome: A Technical Guide to the NMR Spectral Properties of Boc-D-Asp(OtBu)-OH

For Immediate Release

A deep understanding of the structural characteristics of protected amino acids is paramount for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Boc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the spectral data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for its application in SPPS.

¹H and ¹³C NMR Spectral Data

The NMR spectra of Boc-D-Asp(OtBu)-OH are characterized by distinct signals corresponding to the protons and carbons of the tert-butyloxycarbonyl (Boc) protecting group, the tert-butyl (OtBu) ester, and the aspartic acid backbone. The following tables summarize the quantitative spectral data acquired in deuterated chloroform (CDCl₃). It is important to note that the NMR spectrum of the D-enantiomer is identical to that of the L-enantiomer in a non-chiral solvent.

Table 1: ¹H NMR Spectral Data of Boc-D-Asp(OtBu)-OH

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | d (broad) | 1H | NH |

| ~4.5 | m | 1H | α-CH |

| ~2.8 | dd | 1H | β-CH₂ |

| ~2.6 | dd | 1H | β-CH₂ |

| 1.46 | s | 9H | Boc C(CH₃)₃ |

| 1.44 | s | 9H | OtBu C(CH₃)₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of Boc-D-Asp(OtBu)-OH (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~171-172 | α-COOH |

| ~170 | β-C=O (ester) |

| ~155-156 | Boc C=O |

| ~81-82 | OtBu C (CH₃)₃ |

| ~79-80 | Boc C (CH₃)₃ |

| ~50-51 | α-CH |

| ~37-38 | β-CH₂ |

| ~28.3 | Boc C(C H₃)₃ |

| ~28.0 | OtBu C(C H₃)₃ |

Note: The table is compiled from typical chemical shifts for the respective functional groups.[1] The exact values can vary based on experimental conditions.[1][2][3][4][5]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for structural elucidation. The following outlines a standard protocol for the NMR analysis of Boc-protected amino acids.[6]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Boc-D-Asp(OtBu)-OH.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Locking and Shimming: The magnetic field frequency is locked using the deuterium signal from the solvent. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired with parameters such as 16 scans and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.

Data Processing

-

Transformation and Correction: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections.

-

Calibration: The spectra are calibrated using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Analysis: The peaks in the ¹H spectrum are integrated, and all signals in both the ¹H and ¹³C spectra are assigned to their corresponding atoms in the molecular structure.

Logical Workflow and Visualization

Boc-D-Asp(OtBu)-OH is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow of incorporating this amino acid into a growing peptide chain and the process of NMR analysis.

References

Chiral Purity Analysis of Boc-D-Asp(OtBu)-OH by HPLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is a cornerstone of modern pharmaceutical development. For Boc-D-Asp(OtBu)-OH, a key building block in the synthesis of complex peptides and therapeutic agents, ensuring high chiral purity is not merely a quality control measure, but a critical determinant of the final product's efficacy and safety. The presence of the corresponding L-enantiomer can lead to the formation of diastereomeric impurities in the peptide chain, potentially altering its three-dimensional structure, biological activity, and immunogenicity. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the accurate quantification of enantiomeric purity, offering high resolution, sensitivity, and reproducibility.

This technical guide provides an in-depth overview of the methodologies for analyzing the chiral purity of Boc-D-Asp(OtBu)-OH by HPLC. It details established experimental protocols, presents data in a clear, comparative format, and illustrates the analytical workflows for direct and indirect separation strategies.

Core Principles of Chiral Separation by HPLC

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by introducing a chiral selector into the analytical system, creating transient, diastereomeric complexes with the enantiomers of Boc-D-Asp(OtBu)-OH. These complexes have different interaction energies, leading to different retention times on the HPLC column and thus, their separation. Two primary strategies are employed:

-

Direct Chiral Separation: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). The stationary phase itself is modified with a chiral selector that differentially interacts with the D- and L-enantiomers. For Boc-protected amino acids, macrocyclic glycopeptide-based (e.g., teicoplanan) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are particularly effective.[1]

-

Indirect Chiral Separation: This method involves a pre-column derivatization step where the enantiomers of Boc-Asp(OtBu)-OH are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, now possessing distinct physicochemical properties, can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).[]

Experimental Protocols

The following protocols provide detailed methodologies for the direct chiral separation of Boc-D-Asp(OtBu)-OH using two common types of chiral stationary phases. These serve as robust starting points for method development and can be optimized based on available instrumentation and specific analytical requirements.

Method 1: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This method is highly effective for the separation of N-Boc protected amino acids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Water / Acetonitrile / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Boc-D-Asp(OtBu)-OH sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Normal-Phase HPLC on a Polysaccharide-Based CSP

Polysaccharide-derived CSPs are known for their broad applicability in chiral separations, and normal-phase chromatography is a common approach for N-protected amino acids.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose-based CSP), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Boc-D-Asp(OtBu)-OH sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter suitable for organic solvents.

Data Presentation and Analysis

A successful chiral separation will yield a chromatogram with two distinct peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) is a measure of the chiral purity and is calculated from the peak areas of the two enantiomers.

Enantiomeric Excess (% ee) Calculation:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the desired enantiomer (Boc-D-Asp(OtBu)-OH).

-

Areaminor is the peak area of the undesired enantiomer (Boc-L-Asp(OtBu)-OH).

Illustrative Quantitative Data:

The following table summarizes expected, illustrative results for the chiral separation of a Boc-DL-Asp(OtBu)-OH standard using the protocols described above. Actual retention times and resolution may vary depending on the specific HPLC system, column batch, and precise mobile phase preparation.

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |

| Retention Time (tR) of Boc-D-Asp(OtBu)-OH (min) | ~ 12.5 | ~ 10.2 |

| Retention Time (tR) of Boc-L-Asp(OtBu)-OH (min) | ~ 14.8 | ~ 11.9 |

| Resolution (Rs) | > 2.0 | > 1.8 |

| Elution Order | D-enantiomer before L-enantiomer | D-enantiomer before L-enantiomer |

Note: The elution order is dependent on the specific chiral stationary phase and mobile phase combination and must be confirmed experimentally using a standard of the L-enantiomer.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and decision-making processes in the chiral purity analysis of Boc-D-Asp(OtBu)-OH.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug design and development. The use of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby extending their in-vivo half-life and modulating their conformational properties for improved receptor binding. Boc-D-Asp(OtBu)-OH is a key building block for introducing a D-aspartic acid residue in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy.

The Boc protecting group on the α-amine provides temporary protection and is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). The tert-butyl (OtBu) ester protecting the side-chain carboxyl group of D-aspartic acid is a "permanent" protecting group that is stable to the repetitive TFA treatments but is removed during the final cleavage of the peptide from the solid support using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

A primary challenge associated with the incorporation of aspartic acid residues in SPPS is the formation of an aspartimide intermediate. This side reaction is particularly pronounced under the basic conditions of Fmoc-SPPS but can also be catalyzed by acid during the final cleavage step in Boc-SPPS. The bulky OtBu group on the side chain of Boc-D-Asp(OtBu)-OH sterically hinders the intramolecular cyclization, thus minimizing aspartimide formation.

These application notes provide a comprehensive overview of the use of Boc-D-Asp(OtBu)-OH in SPPS, including detailed protocols, data on side reaction management, and examples of its application in the synthesis of biologically active peptides.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in SPPS

While extensive quantitative data for aspartimide formation under Boc-SPPS cleavage conditions is less common in the literature compared to Fmoc-SPPS, the following table provides a qualitative and semi-quantitative comparison based on established principles and available data. The primary concern in Boc-SPPS is acid-catalyzed aspartimide formation during the final, harsh cleavage step.

| Side-Chain Protecting Group | Chemical Structure | Propensity for Acid-Catalyzed Aspartimide Formation (e.g., during HF cleavage) | Key Advantages | Key Disadvantages |

| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Low to Moderate. The bulky nature provides good steric hindrance. | Standard, widely used, and compatible with most Boc-SPPS protocols. | Can still lead to some aspartimide formation in sensitive sequences (e.g., -Asp-Gly-). |

| Cyclohexyl (OcHex) | Low. Historically used in Boc-SPPS to minimize aspartimide formation.[1] | Offers good suppression of aspartimide formation. | Less commonly used now than OtBu; may require slightly longer cleavage times. | |

| Benzyl (OBzl) | Moderate to High. Less sterically hindering than OtBu, offering less protection. | Compatible with original Boc-SPPS protocols. | More susceptible to side reactions, including aspartimide formation. |

Note: The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly susceptible.

Experimental Protocols

Protocol 1: General Cycle for Boc-SPPS using Boc-D-Asp(OtBu)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-D-Asp(OtBu)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

-

Place the desired amount of peptide-resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DMF (3x).

3. Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Coupling of Boc-D-Asp(OtBu)-OH:

-

In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

5. Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

6. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

7. Repeat Cycle:

-

The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the OtBu and other side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

1. Preparation for Cleavage:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger mixture (e.g., anisole) to the resin.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

3. Peptide Precipitation and Washing:

-

After HF evaporation, triturate the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter the peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

4. Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Filter to remove the resin.

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

5. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: GnRH Receptor Signaling

Peptides containing D-amino acids, such as analogs of Gonadotropin-Releasing Hormone (GnRH), are crucial in medicine. The D-amino acid substitution enhances stability and receptor affinity. The following diagram illustrates the signaling pathway initiated by the binding of a GnRH analog to its receptor on pituitary gonadotroph cells.[2][3][4]

Caption: GnRH receptor signaling pathway initiated by a D-amino acid-containing analog.

Experimental Workflow: Boc-SPPS Cycle

The following diagram outlines the logical workflow for a single cycle of amino acid addition in Boc-SPPS.

Caption: A single cycle workflow for Boc-SPPS.

Application Case Study: Synthesis of a GnRH Analog

Objective: To synthesize a GnRH analog containing a D-aspartic acid residue using Boc-SPPS with Boc-D-Asp(OtBu)-OH. GnRH analogs are widely used in the treatment of hormone-dependent diseases. The incorporation of a D-amino acid at position 6 enhances the peptide's resistance to enzymatic degradation and improves its binding affinity to the GnRH receptor.[2][5]

Peptide Sequence: [pyroGlu-His-Trp-Ser-Tyr-D-Asp -Leu-Arg-Pro-Gly-NH₂]

Synthesis Strategy:

-

Resin: MBHA resin (for C-terminal amide).

-

Nα-Protection: Boc group.

-

Side-Chain Protection:

-

His(Boc)

-

Trp(For)

-

Ser(Bzl)

-

Tyr(2-Br-Z)

-

D-Asp(OtBu)

-

Arg(Tos)

-

-

Coupling Reagent: HBTU/DIEA.

-

Cleavage: Anhydrous HF with anisole as a scavenger.

Results and Discussion: The synthesis would proceed following the general Boc-SPPS protocol. The use of Boc-D-Asp(OtBu)-OH is critical for the successful incorporation of D-aspartic acid while minimizing the risk of aspartimide formation. The final peptide, after purification by RP-HPLC, would be characterized by mass spectrometry to confirm its identity and purity. The biological activity of the synthesized analog could then be assessed in vitro by measuring its ability to stimulate the release of luteinizing hormone (LH) from pituitary cells, and in vivo for its effects on reproductive hormone levels.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of Boc-D-Asp(OtBu)-OH | - Steric hindrance.- Peptide aggregation. | - Perform a double coupling.- Use a more potent coupling reagent like HATU.- Add a chaotropic agent like a small percentage of DMSO to disrupt secondary structures. |

| Aspartimide Formation Detected in Final Product | - Sequence susceptibility (e.g., -D-Asp-Gly-).- Prolonged or high-temperature HF cleavage. | - If possible, modify the sequence to avoid highly susceptible motifs.- Perform HF cleavage at a lower temperature (0 °C) and for the minimum time required for complete deprotection.- Consider using Boc-D-Asp(OcHex)-OH for particularly problematic sequences.[1] |

| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin during TFA deprotection. | - Ensure complete coupling at each step using the Kaiser test.- Use a more stable resin linker if significant loss is observed. |

By following these protocols and considering the potential challenges, researchers can successfully utilize Boc-D-Asp(OtBu)-OH to synthesize a wide range of D-aspartic acid-containing peptides for various applications in research and drug development.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Standard Protocol for Coupling Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction